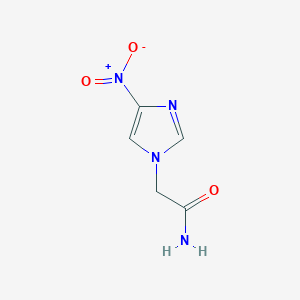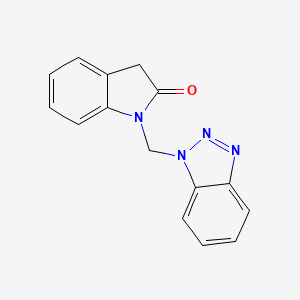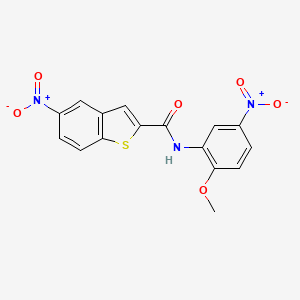![molecular formula C8H14ClN3O2 B2362860 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride CAS No. 2137996-64-4](/img/structure/B2362860.png)
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride, also known as AMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPA is a derivative of pyrazole and is a potent agonist of the glutamate receptor.
科学的研究の応用
Synthesis and Characterization : This compound has been utilized in the synthesis of novel N,N,O scorpionate ligands suitable for solid phase immobilisation, which exhibit similar chemical behavior to related compounds but with additional possibilities for immobilisation to a solid phase (Hübner, Haas, & Burzlaff, 2006).
Coordination Chemistry : Studies have shown that derivatives of this compound can form dimeric bis[dicarboxylatotetraorganodistannoxanes] with interesting structural properties and potential applications in coordination chemistry (Wen, Song, Du, Zhai, & Tang, 2005).
Energetic Materials : The compound has been used in the synthesis of energetic salts based on nitroiminotetrazole-containing acetic acid, which are characterized by their insensitivity to impact and other properties relevant to materials science (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).
Fluorescent Properties : Research has explored the fluorescent properties of compounds synthesized using derivatives of this acid, particularly in the blue region of the visible spectrum when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).
Reactivity Studies : The reactivity of derivatives of this compound towards electrophilic reagents has been investigated, providing insights into their potential use in the synthesis of various substituted pyrazoles (Mohamed, Elnagdi, & Abdel-Khalik, 2001).
Ligand Synthesis : This compound has been utilized in the facile synthesis of flexible bis(pyrazol‐1‐yl)alkane and related ligands, offering potential applications in ligand chemistry (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Structural Studies : There have been studies on the molecular and crystal structures of derivatives of this compound, contributing to our understanding of their conformational isomerism and potential applications in crystallography (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Pharmaceutical Synthesis : This compound has been used in the practical and scalable process for the preparation of related compounds, highlighting its role in pharmaceutical synthesis (Graham, Brown, & Ford, 2010).
特性
IUPAC Name |
2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-7(3-9)6(2)11(10-5)4-8(12)13;/h3-4,9H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSNUHCQKDQFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)
![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)

![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)
![N-(2-methoxy-5-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2362787.png)
![Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2362789.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2362792.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)
